molecular formula C14H13F3O3 B11717708 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid CAS No. 1385694-77-8

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid

Cat. No.: B11717708
CAS No.: 1385694-77-8
M. Wt: 286.25 g/mol
InChI Key: UPDOBMFRXJMTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

1385694-77-8

Molecular Formula

C14H13F3O3

Molecular Weight

286.25 g/mol

IUPAC Name

4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-2-9(8-10)13(12(19)20)6-4-11(18)5-7-13/h1-3,8H,4-7H2,(H,19,20)

InChI Key

UPDOBMFRXJMTIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.